Mechanistic Differentiation: First-in-Class Dual PRMT5 Inhibition and hnRNP E1 Upregulation
PRMT5-IN-31 is the first reported small molecule that simultaneously inhibits PRMT5 enzymatic activity and upregulates the tumor suppressor hnRNP E1. In A549 lung cancer cells, silencing of hnRNP E1 via siRNA abolished the antiproliferative and pro-apoptotic effects of PRMT5-IN-31, demonstrating that the hnRNP E1 upregulation is not merely correlative but is a necessary component of its mechanism of action [1]. No other PRMT5 inhibitor, including clinical-stage compounds GSK3326595, JNJ-64619178, PF-06939999, or MRTX1719, has been shown to possess this dual activity.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | PRMT5 inhibition (IC50 = 0.31 μM) + hnRNP E1 upregulation (functional validation via siRNA silencing) |
| Comparator Or Baseline | All other known PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178, PF-06939999, MRTX1719) lack reported hnRNP E1 upregulation |
| Quantified Difference | Presence of a validated dual mechanism versus single-mechanism PRMT5 inhibition |
| Conditions | A549 human lung adenocarcinoma cell line; hnRNP E1 protein level quantification; siRNA silencing of hnRNP E1 followed by apoptosis and migration assays |
Why This Matters
This unique dual pharmacology provides a distinct tool for probing the PRMT5-hnRNP E1 regulatory axis, which cannot be interrogated using single-mechanism PRMT5 inhibitors.
- [1] Chu WH, Yang N, Zhang JH, Li Y, Song JL, Deng ZP, Meng N, Zhang J, Zhu KK, Jiang CS. Discovery of tetrahydroisoquinolineindole derivatives as first dual PRMT5 inhibitors/hnRNP E1 upregulators: Design, synthesis and biological evaluation. Eur J Med Chem. 2023 Oct 5;258:115625. View Source
